1,2,4,6,8,9-Hexabromodibenzo[b,d]furan
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Overview
Description
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan is a chemical compound belonging to the class of polybrominated dibenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination process is carefully monitored to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated dibenzofuran derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran derivatives, while reduction can lead to partially or fully debrominated products .
Scientific Research Applications
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications, including:
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Material Science: It is used in the development of flame retardants and other materials that require high thermal stability.
Biological Research: The compound is investigated for its potential biological effects, including toxicity and interactions with biological systems
Mechanism of Action
The mechanism of action of 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially disrupting their normal function. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound can induce oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromodibenzofuran: A monobrominated derivative of dibenzofuran with applications in semiconductors and OLEDs.
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: Another polybrominated compound with similar environmental and biological properties.
Uniqueness
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring flame retardancy and thermal stability .
Properties
CAS No. |
617708-26-6 |
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Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,4,6,8,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-5(15)11-7(9(3)17)8-10(18)4(14)2-6(16)12(8)19-11/h1-2H |
InChI Key |
UNWXKPFTGNPDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C3=C(O2)C(=CC(=C3Br)Br)Br)C(=C1Br)Br)Br |
Origin of Product |
United States |
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